Cyclic PSAP peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

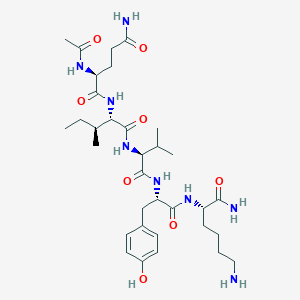

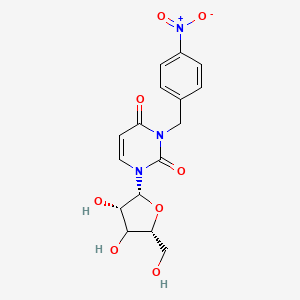

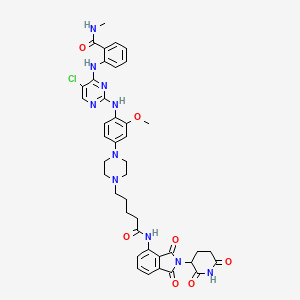

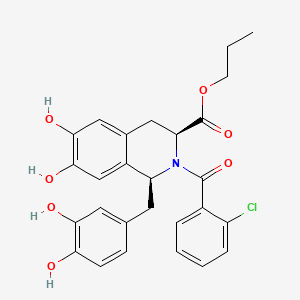

Cyclic PSAP peptide is a cyclic pentapeptide derived from prosaposin, a protein known for its role in inhibiting tumor metastasis. This peptide has shown significant potential in promoting tumor regression, particularly in ovarian cancer models . The cyclic structure of the peptide enhances its stability and bioactivity, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides, including Cyclic PSAP peptide, typically involves the cyclization of linear peptide precursors. Common methods include:

Solution-phase macrocyclization: This involves the cyclization of a linear peptide in solution after solid-phase peptide synthesis (SPPS) of the precursor.

On-resin cyclization: This method involves cyclization on a solid support, such as 2-chlorotrityl chloride resin or amino-PEGA resin, which can enhance the efficiency and yield of the cyclization process.

Industrial Production Methods

Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization under optimized conditions. The use of high-throughput screening and combinatorial chemistry techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclic PSAP peptide can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s bioactivity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield .

Major Products

The major products of these reactions are modified versions of the cyclic peptide, which can exhibit different biological activities and stability profiles.

Scientific Research Applications

Cyclic PSAP peptide has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying peptide cyclization and stability.

Biology: The peptide is used to investigate the mechanisms of tumor metastasis inhibition and the role of prosaposin-derived peptides in cellular processes.

Medicine: This compound has shown promise as a therapeutic agent for treating metastatic ovarian cancer by promoting tumor regression

Mechanism of Action

Cyclic PSAP peptide exerts its effects by stimulating the tumor suppressor protein p53 and the antitumorigenic protein thrombospondin-1 in bone marrow-derived cells. These proteins are recruited to metastatic sites, where they inhibit tumor cell proliferation and metastasis . The peptide binds to the CD36 receptor, which mediates the pro-apoptotic activity of thrombospondin-1, leading to tumor regression .

Comparison with Similar Compounds

Similar Compounds

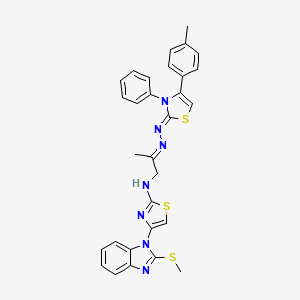

Romidepsin: A cyclic peptide used as an anticancer agent that inhibits histone deacetylases.

Largazole: Another cyclic peptide with anticancer properties, acting as a prodrug that inhibits histone deacetylases.

Uniqueness

Cyclic PSAP peptide is unique due to its specific mechanism of action involving the stimulation of p53 and thrombospondin-1, which are not common targets for other cyclic peptides. Additionally, its derivation from prosaposin and its specific application in treating metastatic ovarian cancer set it apart from other cyclic peptides .

Properties

Molecular Formula |

C32H47N7O8 |

|---|---|

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1 |

InChI Key |

LVXGIUZDWZWJNU-GKKOWRRISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)

![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)